molecular formula C10H22N4 B1195669 Spherophysine CAS No. 25978-54-5

Spherophysine

Cat. No. B1195669
CAS RN: 25978-54-5
M. Wt: 198.31 g/mol
InChI Key: BNYZYAWCGAEIKT-UHFFFAOYSA-N
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Description

Spherophysine is a chemical compound with the molecular formula C10H22N4 . It is also known by other names such as N-(4-Aminobutyl)-N-(3-methyl-2-buten-1-yl)guanidine .


Molecular Structure Analysis

The molecular structure of Spherophysine consists of carbon ©, hydrogen (H), and nitrogen (N) atoms. The molecular weight is 198.31 . More detailed structural analysis would require advanced techniques such as mass spectrometry .


Physical And Chemical Properties Analysis

Spherophysine has a density of 1.0±0.1 g/cm3, a boiling point of 309.6±52.0 °C at 760 mmHg, and a flash point of 141.1±30.7 °C . It also has certain properties related to its molecular structure, such as a molar refractivity of 58.0±0.5 cm3 .

Scientific Research Applications

  • Therapeutic Applications of Cell Spheroids : Spheroids are used in clinical and biomedical research for applications ranging from pharmacology to disease pathophysiology. They are particularly useful in tissue engineering and regeneration due to their ability to replicate the 3D extracellular microenvironment more accurately than traditional two-dimensional cell cultures. This has led to translational experiments involving in vivo implantation of spheroids in animal models for studying tissue regeneration (Ong et al., 2018).

  • Multicellular Spheroids in Cancer Research : Multicellular tumor spheroids serve as in vitro models of tumor microregions and early stages of tumor growth. They have been used to study the control of proliferation, invasion, metastasis, and host-versus-tumor reactions. Additionally, they are employed in simulations of therapy regarding various treatment modalities (Mueller‐Klieser, 2004).

  • Optical Properties of Tumor Spheroids : Spheroids offer a model for understanding the optical behavior of tumor tissue, which is crucial for novel diagnostic and therapeutic procedures. Optical measurements on spheroids provide valuable data on scattering and absorption coefficients, aiding in the interpretation of tumor tissue behavior (Hargrave et al., 1996).

  • Spheroids as Vascularization Units in Tissue Engineering : Spheroids are used as paracrine stimulators of angiogenesis and building blocks for prevascularized microtissues in tissue engineering. They are effective in studying the molecular and cellular determinants of blood vessel development (Laschke & Menger, 2017).

  • Spheroids in Drug Discovery and Tissue Engineering : Due to their unique properties, tissue spheroids are used in the formation of organ and tissue models for drug experimentation. They are significant in the rapid transformation of the health industry, particularly in the development of innovative applications (Rodríguez-Salvador et al., 2021).

Future Directions

The future directions of Spherophysine research could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could potentially lead to new applications in various fields .

properties

IUPAC Name

1-(4-aminobutyl)-1-(3-methylbut-2-enyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4/c1-9(2)5-8-14(10(12)13)7-4-3-6-11/h5H,3-4,6-8,11H2,1-2H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYZYAWCGAEIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(CCCCN)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948876
Record name N-(4-Aminobutyl)-N-(3-methylbut-2-en-1-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spherophysine

CAS RN

25978-54-5
Record name N-(4-Aminobutyl)-N-(3-methyl-2-buten-1-yl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25978-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spherophysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025978545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobutyl)-N-(3-methylbut-2-en-1-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spherophysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SPHEROPHYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97J30G1VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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